molecular formula C9H9NO3 B15295811 2,4-Dimethyl-5-nitrobenzaldehyde

2,4-Dimethyl-5-nitrobenzaldehyde

Cat. No.: B15295811
M. Wt: 179.17 g/mol
InChI Key: BAMADGBGIJZXSR-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzaldehyde, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-nitrobenzaldehyde typically involves the nitration of 2,4-dimethylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are used in substitution reactions.

Major Products Formed:

    Oxidation: 2,4-Dimethyl-5-nitrobenzoic acid.

    Reduction: 2,4-Dimethyl-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2,4-Dimethyl-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biochemical effects. The aldehyde group can also participate in reactions with nucleophiles, forming adducts that may influence biological activity.

Comparison with Similar Compounds

    2,4-Dimethylbenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,4-Dinitrobenzaldehyde: Contains an additional nitro group, which significantly alters its reactivity and applications.

    5-Nitrobenzaldehyde: Lacks the methyl groups, affecting its physical and chemical properties.

Uniqueness: 2,4-Dimethyl-5-nitrobenzaldehyde is unique due to the specific positioning of the methyl and nitro groups, which confer distinct reactivity patterns and applications compared to its analogs. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring makes it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2,4-dimethyl-5-nitrobenzaldehyde

InChI

InChI=1S/C9H9NO3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-5H,1-2H3

InChI Key

BAMADGBGIJZXSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)[N+](=O)[O-])C

Origin of Product

United States

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